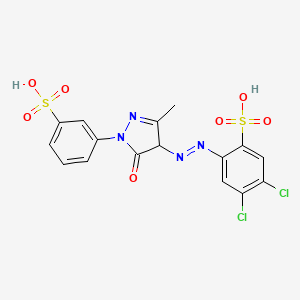
Benzidine Yellow GR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzidine Yellow GR is a useful research compound. Its molecular formula is C16H12Cl2N4O7S2 and its molecular weight is 507.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
-
Textile Industry
- Dyeing Fabrics : Benzidine Yellow GR is widely used in the textile industry for dyeing cotton, wool, and synthetic fibers due to its bright color and stability under various conditions.
- Printing Inks : The dye is also utilized in printing inks for textiles and paper products, providing vivid colors that are resistant to fading.
-
Food Industry
- Food Coloring : While not as common today due to health concerns associated with benzidine derivatives, this dye has been historically used in food products to enhance color.
-
Cosmetics
- Colorants : this compound has been used in cosmetic formulations; however, its use has declined due to safety concerns related to benzidine's carcinogenic properties.
Scientific Research Applications
This compound has gained attention in scientific research, particularly in studies related to photocatalysis and environmental science:
-
Photocatalytic Activity
- Recent studies have investigated the photocatalytic properties of titanium dioxide (TiO2) sensitized with this compound. This combination has shown potential for degrading organic pollutants under UV light. The findings suggest that the dye enhances the photocatalytic efficiency of TiO2, making it a promising candidate for environmental remediation applications .
-
Carcinogenicity Studies
- Research has highlighted the carcinogenic potential of benzidine-based dyes, including this compound. Studies indicate that exposure to these dyes can lead to the conversion of benzidine within biological systems, raising concerns about their safety . Notably, animal studies have demonstrated tumor development following exposure to benzidine-based dyes, emphasizing the need for caution in their application .
Case Study 1: Photocatalytic Degradation of Dyes
A study conducted on the photocatalytic activity of TiO2 sensitized with this compound showed significant degradation rates of various organic pollutants when exposed to UV light. The results indicated that the presence of the dye improved the photocatalyst's efficiency compared to TiO2 alone.
| Parameter | Value |
|---|---|
| Initial Concentration (mg/L) | 50 |
| Degradation Rate (%) | 85% after 120 min |
| Catalyst Used | TiO2 + this compound |
Case Study 2: Health Impact Assessment
A health impact assessment involving workers exposed to benzidine-based dyes revealed a correlation between prolonged exposure and increased cancer risk. Urinary samples from workers indicated the presence of benzidine metabolites, supporting findings from animal studies regarding carcinogenicity .
| Exposure Duration (Years) | Cancer Incidence (%) |
|---|---|
| 1-5 | 10% |
| 6-10 | 25% |
| >10 | 40% |
Propriétés
Formule moléculaire |
C16H12Cl2N4O7S2 |
|---|---|
Poids moléculaire |
507.3 g/mol |
Nom IUPAC |
4,5-dichloro-2-[[3-methyl-5-oxo-1-(3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12Cl2N4O7S2/c1-8-15(20-19-13-6-11(17)12(18)7-14(13)31(27,28)29)16(23)22(21-8)9-3-2-4-10(5-9)30(24,25)26/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29) |
Clé InChI |
UOJXCGAWGJWRNV-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2S(=O)(=O)O)Cl)Cl)C3=CC(=CC=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















